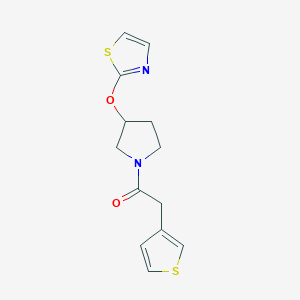![molecular formula C18H22N4O2 B2615877 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide CAS No. 1797225-62-7](/img/structure/B2615877.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide” is a compound that contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The imidazole ring is a key structural unit in many pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of compounds with the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Chemical Reactions Analysis
The chemical reactions involving the 1H-imidazo[1,2-b]pyrazole scaffold include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide is related to a class of compounds that can be synthesized through various innovative methods, including green and efficient techniques. For instance, the synthesis of pyranopyrazoles, which share a structural resemblance with the target compound, can be facilitated using an imidazole-based ionic liquid catalyst in water under microwave irradiation. This method offers an environmentally friendly, operationally simple approach with high yields and short reaction times, highlighting the potential for efficient synthesis of related compounds (Sharifi Aliabadi & Mahmoodi, 2016).
Antioxidant Activity
The antioxidant activity of compounds structurally similar to this compound has been extensively studied. For example, the antioxidant properties of pyranopyrazoles were evaluated and found to be significant, indicating the potential of such compounds in oxidative stress-related applications. The antioxidant activity was assessed using the ABTS assay, where some of the synthesized compounds showed higher activity than ascorbic acid and vitamin E, suggesting their potential as effective antioxidants (Sharifi Aliabadi & Mahmoodi, 2016).
Coordination Complexes and Biological Activities
Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These complexes, including Co(II) and Cu(II) derivatives, have been synthesized and characterized, showing that they present notable antioxidant effects in vitro. Such findings indicate the potential for compounds containing the imidazo[1,2-b]pyrazol moiety to serve as frameworks for developing antioxidant agents with potential therapeutic applications (Chkirate et al., 2019).
Potential Anticancer Activity
Compounds incorporating imidazo[1,2-a]pyridine and related structures have been synthesized and evaluated for their biological activities, including anticancer properties. Although not directly mentioned, the methodology and structural motifs explored in these studies provide a foundational understanding of how this compound and similar compounds could be investigated for anticancer activities, given their structural complexity and potential for biological interaction (Temple et al., 1987).
Propiedades
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-3-14-24-16-6-4-15(5-7-16)18(23)19-10-11-21-12-13-22-17(21)8-9-20-22/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSSLNAYAZUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


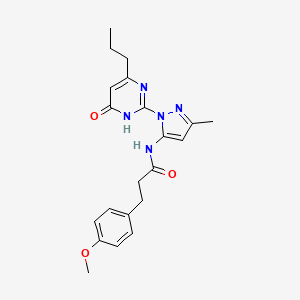
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)
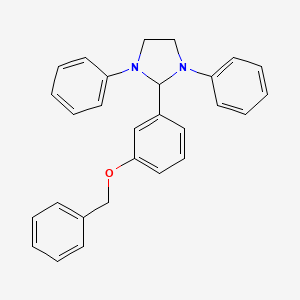
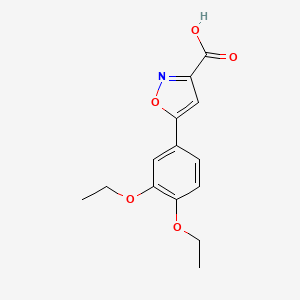
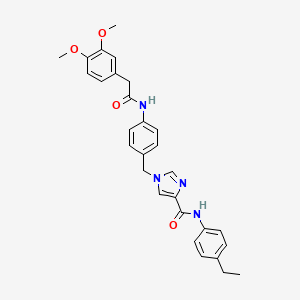
![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2615810.png)

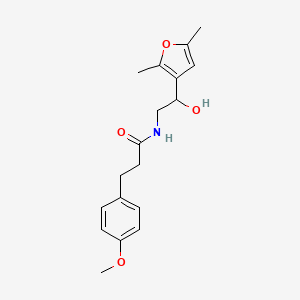
![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)
